molecular formula C22H23N3O B11502410 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine

Cat. No.: B11502410
M. Wt: 345.4 g/mol
InChI Key: OOPLEEMKZGRLAN-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation and Methylation: The indole core is then methoxylated and methylated using appropriate reagents such as methyl iodide and sodium methoxide.

    Quinoline Attachment: The quinoline moiety is attached via a nucleophilic substitution reaction, where the indole derivative reacts with quinoline-2-carbaldehyde in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the quinoline moiety to tetrahydroquinoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine: Lacks the methyl group on the indole ring.

    2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine: Contains a pyridine moiety instead of quinoline.

    2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-4-ylmethyl)ethanamine: Quinoline moiety attached at a different position.

Uniqueness

The presence of both the methoxy and methyl groups on the indole ring, along with the quinoline moiety, makes 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine unique

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine

InChI

InChI=1S/C22H23N3O/c1-15-19(20-13-18(26-2)9-10-22(20)24-15)11-12-23-14-17-8-7-16-5-3-4-6-21(16)25-17/h3-10,13,23-24H,11-12,14H2,1-2H3

InChI Key

OOPLEEMKZGRLAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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